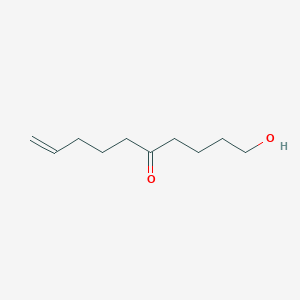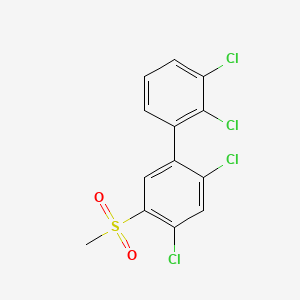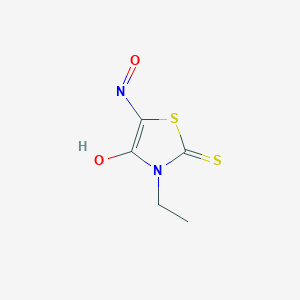![molecular formula C17H14O2 B14345287 3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one CAS No. 102271-77-2](/img/structure/B14345287.png)
3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one is an organic compound characterized by the presence of a biphenyl group attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one typically involves the reaction of 4-bromomethylbiphenyl with oxolan-2-one under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the oxolan-2-one moiety. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and the reaction is often carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the biphenyl group is attached. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of light or heat, nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
Scientific Research Applications
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one involves its interaction with specific molecular targets and pathways. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the oxolan-2-one ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-([1,1’-Biphenyl]-4-yloxy)-7-hydroxy-4H-chromen-4-one: Another biphenyl derivative with a chromen-4-one ring, known for its potential biological activity.
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-aryl-5-phenylformazans): A biphenyl derivative with formazan groups, used in the synthesis of tetrazolium salts and verdazyl radicals.
Uniqueness
3-[([1,1’-Biphenyl]-4-yl)methylidene]oxolan-2-one is unique due to its combination of a biphenyl group and an oxolan-2-one ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
102271-77-2 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-[(4-phenylphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C17H14O2/c18-17-16(10-11-19-17)12-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |
InChI Key |
UHNHBUJCSZXEJS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1=CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


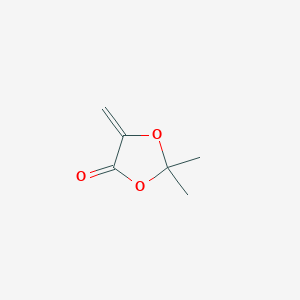
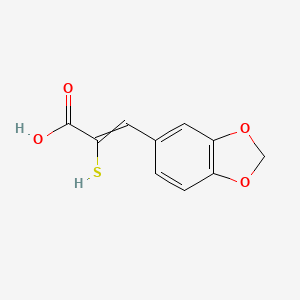
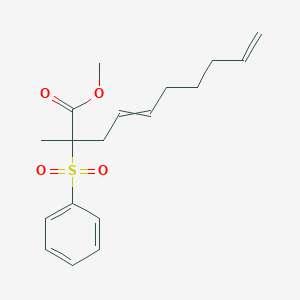
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetic acid](/img/structure/B14345235.png)
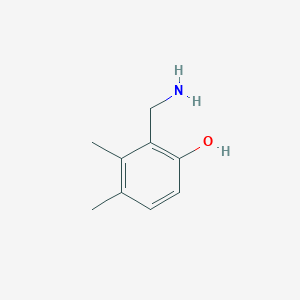
![2-[1-(Cyclopenta-2,4-dien-1-ylidene)ethyl]oxirane](/img/structure/B14345249.png)
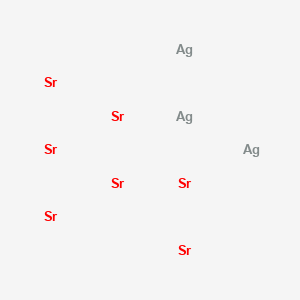
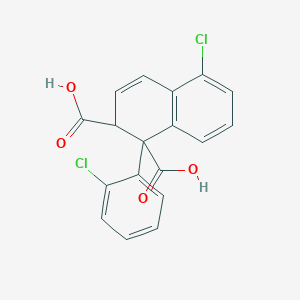
![N-[4-(Butane-1-sulfonyl)phenyl]-N'-(2-hydroxy-4-nitrophenyl)urea](/img/structure/B14345269.png)
